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1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H13NO2. It is characterized by the presence of a quinoline ring attached to a cyclopropane carboxylic acid moiety.
Preparation Methods
The synthesis of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Attachment of the Cyclopropane Ring: The cyclopropane ring is introduced via cyclopropanation reactions. .
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often employing catalytic systems and continuous flow processes.
Chemical Reactions Analysis
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various quinoline and cyclopropane derivatives.
Scientific Research Applications
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol. It features a quinoline ring linked to a cyclopropane carboxylic acid moiety, giving it unique structural properties. The quinoline structure is present in many bioactive compounds, while the cyclopropane ring adds rigidity and influences biological activity through its interactions with molecular targets.
Pharmaceutical Development
This compound serves as a building block for synthesizing complex organic molecules, especially in drug design targeting cancer.
Antiviral drugs Elvitegravir, a quinoline-4-one drug, inhibits HIV integrase, which is essential for the virus to integrate its genetic code into the host’s DNA . Gilead Sciences developed Elvitegravir, licensing it from Japan Tobacco in 2008, and the FDA approved it for clinical use in 2014 .
Antiallergic Drugs Nedocromil, a quinolinone-based medication, prevents breathing problems caused by asthma by acting as a mast cell stabilizer and preventing the release of histamine and tryptase, thus preventing the synthesis of prostaglandins and leukotrienes .
Antibiotics with Anticancer Potential Several quinolin-4-one antibiotics have shown anticancer potential :
- Ciprofloxacin induces apoptosis in various cancer cell lines, including lung and breast cancer cells .
- Norfloxacin analogs were potent against the HeLa cell line, showing 100% inhibition of cell viability .
- Levofloxacin significantly altered gene expression in a direction favoring anticancer activity, inhibiting proliferation and inducing apoptosis in breast cancer cell lines while sparing normal breast cells .
This compound exhibits significant biological activity, and studies have focused on its interactions with biological macromolecules. Its mechanism of action may involve various molecular targets due to the quinoline moiety combined with a cyclopropane structure, potentially enhancing its biological interactions.
Mechanism of Action
The mechanism of action of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting replication and transcription processes, while the cyclopropane moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. These interactions disrupt cellular processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a role in plant growth regulation
Cyclopropanecarboxylic acid: A simpler analog without the quinoline ring, used in the synthesis of various cyclopropane derivatives.
Quinoline-4-carboxylic acid: Lacks the cyclopropane ring but retains the quinoline structure, used in the synthesis of quinoline-based drugs.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realms of cancer therapy and enzyme inhibition. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a cyclopropane carboxylic acid, which is known for its unique structural properties that contribute to its biological activity. The quinoline ring system is recognized for its versatility in drug design, often targeting critical pathways in cancer and other diseases.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, particularly those associated with the c-Met and EGF receptor pathways. These pathways are crucial for cell proliferation and survival in cancer cells .
- Antiproliferative Effects : Studies indicate that derivatives of quinoline compounds can exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may possess similar properties .
Biological Activity Data
A summary of biological activities observed in studies involving similar quinoline derivatives is presented in Table 1 below:
Case Studies
Several studies have explored the pharmacological potential of quinoline derivatives, including this compound:
- Anticancer Activity : A study demonstrated that quinoline derivatives could effectively inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting the c-Met signaling pathway. The compound's structural modifications were aimed at enhancing selectivity and reducing off-target effects .
- Neuroprotective Effects : Research into PDE4D inhibitors has highlighted the role of cyclic nucleotide signaling in cognitive function and cancer development. Compounds structurally related to this compound have been investigated for their potential neuroprotective effects against cognitive decline .
- Antimicrobial Properties : A synthesis study on related quinolone compounds showed significant antibacterial activity against common pathogens, indicating that similar derivatives may also exhibit antimicrobial properties .
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-(quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c16-13(17)14(6-7-14)9-10-5-8-15-12-4-2-1-3-11(10)12/h1-5,8H,6-7,9H2,(H,16,17) |
InChI Key |
NMHHUFZSJFAWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=NC3=CC=CC=C23)C(=O)O |
Origin of Product |
United States |
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